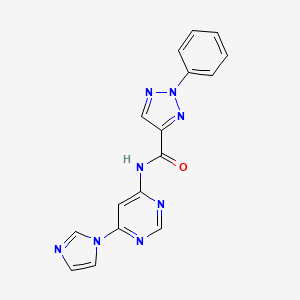
N-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide is a complex organic compound featuring multiple heterocyclic structures, including imidazole, pyrimidine, and triazole rings
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the imidazole ring, followed by the introduction of the pyrimidine and triazole rings. Common synthetic routes include:
Condensation Reactions: These reactions involve the condensation of appropriate precursors to form the imidazole ring.
Cyclization Reactions: Cyclization reactions are used to form the pyrimidine and triazole rings.
Amidation Reactions: The final step often involves the amidation reaction to introduce the carboxamide group.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
化学反应分析
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be used to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be employed to reduce specific functional groups.
Substitution Reactions: Substitution reactions can be used to replace certain atoms or groups within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Typical reagents include halogens (e.g., chlorine, bromine) and strong acids or bases.
Major Products Formed:
Oxidation Products: Alcohols, ketones, and carboxylic acids.
Reduction Products: Alcohols and amines.
Substitution Products: Halogenated compounds and various derivatives.
科学研究应用
This compound has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or inhibitor in biological studies.
Medicine: Potential therapeutic applications include its use as a drug candidate for various diseases.
Industry: It can be utilized in the development of new materials and chemical processes.
作用机制
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The imidazole and triazole rings can bind to enzymes or receptors, modulating their activity. The phenyl group may enhance the compound's binding affinity and specificity.
相似化合物的比较
Imidazole Derivatives: Other compounds containing imidazole rings, such as imidazole itself and its derivatives.
Pyrimidine Derivatives: Compounds with pyrimidine rings, such as cytosine and thymine.
Triazole Derivatives: Compounds with triazole rings, such as benzotriazole.
生物活性
N-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide is a compound of interest due to its potential therapeutic applications, particularly in the fields of oncology and infectious diseases. This article explores its biological activity, mechanisms of action, and relevance in medicinal chemistry.
Chemical Structure
The compound can be characterized by its complex structure, which includes an imidazole ring, a pyrimidine moiety, and a triazole group. Its molecular formula is C16H15N7O, and its molecular weight is approximately 325.34 g/mol.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Inhibition of Enzymatic Activity : The triazole component is known for its ability to inhibit enzymes involved in nucleic acid synthesis and cellular proliferation.
- Antiviral Properties : Preliminary studies suggest that it may exhibit antiviral activity against certain viral infections by disrupting viral replication processes.
Biological Activity Data
Recent studies have evaluated the biological activity of this compound against various pathogens and cancer cell lines. The following table summarizes key findings:
Case Study 1: Anti-Tubercular Activity
A series of derivatives based on this compound were synthesized and tested for anti-tubercular properties. Among them, the lead compound exhibited significant activity against Mycobacterium tuberculosis with an IC50 value of 5.0 μM, indicating strong potential as a new anti-TB agent .
Case Study 2: Antiviral Efficacy Against SARS-CoV-2
In vitro studies demonstrated that this compound inhibits the main protease of SARS-CoV-2 with an IC50 value of 3.16 μM. This suggests that it could serve as a candidate for further development as an antiviral treatment for COVID-19 .
Research Findings
Research indicates that the compound's efficacy may be enhanced by structural modifications. For instance:
- Substituents on the phenyl ring significantly influence the biological activity.
- The presence of halogen atoms has shown to improve binding affinity to target proteins.
属性
IUPAC Name |
N-(6-imidazol-1-ylpyrimidin-4-yl)-2-phenyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N8O/c25-16(13-9-20-24(22-13)12-4-2-1-3-5-12)21-14-8-15(19-10-18-14)23-7-6-17-11-23/h1-11H,(H,18,19,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRNNBRXKVWZMHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2N=CC(=N2)C(=O)NC3=CC(=NC=N3)N4C=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N8O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














